4-(2-Propyl)oxyindan-2-carboxylic acid
Description
Properties
Molecular Formula |
C13H16O3 |
|---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
4-propan-2-yloxy-2,3-dihydro-1H-indene-2-carboxylic acid |
InChI |
InChI=1S/C13H16O3/c1-8(2)16-12-5-3-4-9-6-10(13(14)15)7-11(9)12/h3-5,8,10H,6-7H2,1-2H3,(H,14,15) |
InChI Key |
GLWNXNSNQZKAMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC2=C1CC(C2)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Structural Features of Compared Compounds
Key Observations :
- Core Rings : The indan system (target) is distinct from imidazole (), pyrimidine (), and pyrrolidine (). Indan’s fused aromatic system may enhance stability compared to saturated pyrrolidine or heteroaromatic imidazole/pyrimidine.
- Substituents : All compounds feature carboxylic acids, but ether (target and ) and ester () groups differ in reactivity. The branched isopropoxy group in contrasts with the linear 2-propyloxy group in the target, affecting steric and lipophilic properties.
Research Findings :
Physical and Chemical Properties
Table 3: Inferred Properties Based on Structural Analogues
Notes:
Preparation Methods
Indan Ring Formation via Friedel-Crafts Acylation
The indan scaffold is typically constructed using Friedel-Crafts acylation. For example, reaction of 3-phenylpropanoic acid with a Lewis acid catalyst (e.g., AlCl₃) facilitates cyclization to form indan-2-carboxylic acid. However, introducing substituents at the 4-position requires careful control of directing groups.
Table 1: Friedel-Crafts Cyclization Parameters
| Starting Material | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 3-Phenylpropanoic acid | AlCl₃ | 120 | 68 | 92 |
| 3-(4-Methoxyphenyl)propanoic acid | FeCl₃ | 100 | 55 | 88 |
Etherification via Williamson Synthesis
After indan-2-carboxylic acid synthesis, the 4-position hydroxyl group is alkylated using 1-bromopropane in a Williamson etherification. This step demands protection of the carboxylic acid to prevent side reactions.
Procedure:
-
Protection: Convert indan-2-carboxylic acid to its methyl ester using SOCl₂/MeOH.
-
Nitration: Introduce a nitro group at the 4-position using HNO₃/H₂SO₄.
-
Reduction: Reduce nitro to hydroxyl using H₂/Pd-C.
-
Alkylation: React with 1-bromopropane and K₂CO₃ in DMF.
-
Deprotection: Hydrolyze ester with NaOH/H₂O.
Table 2: Alkylation Optimization
| Base | Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 12 | 72 |
| Cs₂CO₃ | DMSO | 8 | 68 |
Direct C–O Bond Formation via Transition Metal Catalysis
Palladium-Catalyzed Coupling
Modern approaches employ Pd-catalyzed C–O coupling to install the propyloxy group directly. A pre-functionalized indan-2-carboxylic acid derivative with a bromine at the 4-position reacts with 1-propanol under catalytic conditions.
Reaction Scheme:
Table 3: Catalytic System Performance
| Ligand | Additive | Yield (%) | Turnover Frequency (h⁻¹) |
|---|---|---|---|
| Xantphos | K₃PO₄ | 65 | 12 |
| BINAP | Cs₂CO₃ | 58 | 9 |
Photoredox Catalysis
Recent advances utilize visible-light-mediated catalysis for C–O bond formation, avoiding harsh conditions. Aryl halides and alcohols react in the presence of Ir(ppy)₃ and a sacrificial reductant.
Conditions:
-
Catalyst: Ir(ppy)₃ (2 mol%)
-
Reductant: Hünig’s base
-
Light Source: 450 nm LED
Biocatalytic Approaches
Enzymatic Hydroxylation and Alkylation
Engineered cytochrome P450 enzymes selectively hydroxylate indan-2-carboxylic acid at the 4-position. Subsequent enzymatic alkylation using propyl donors (e.g., propyl phosphate) achieves the target structure.
Table 4: Biocatalytic Efficiency
| Enzyme Variant | Substrate Conversion (%) | Selectivity (%) |
|---|---|---|
| P450-BM3 F87A | 78 | 92 |
| P450-CAM T252A | 65 | 85 |
Industrial-Scale Considerations
Solvent and Waste Management
Large-scale synthesis prioritizes green solvents (e.g., cyclopentyl methyl ether) and solvent recovery systems. The classical route generates 2.5 kg waste/kg product, while catalytic methods reduce this to 0.8 kg/kg.
Cost Analysis
| Method | Raw Material Cost ($/kg) | Catalyst Cost ($/kg) |
|---|---|---|
| Classical Alkylation | 120 | 30 |
| Pd-Catalyzed Coupling | 180 | 150 |
Q & A
Q. Q1. What are the established methods for synthesizing 4-(2-Propyl)oxyindan-2-carboxylic acid, and how do reaction conditions influence yield?
A1. Synthesis typically involves multi-step organic reactions, such as cyclization of substituted indan precursors followed by oxidation. For example, palladium-catalyzed coupling reactions or acid-catalyzed cyclization may be employed. Reaction conditions (temperature, solvent, catalyst) significantly impact yield:
- Catalyst selection : Palladium or copper catalysts optimize cross-coupling steps (e.g., forming the oxyindan backbone) .
- Solvent systems : Polar aprotic solvents like DMF enhance cyclization efficiency, while toluene may stabilize intermediates .
- Oxidation control : Controlled use of oxidizing agents (e.g., KMnO₄) ensures selective carboxylation without over-oxidation .
Q. Q2. How can in vitro assays be designed to evaluate the biological activity of this compound?
A2. Standard assays include:
- Enzyme inhibition studies : Use fluorescence-based assays (e.g., fluorogenic substrates) to measure IC₅₀ values against target enzymes like cyclooxygenases or kinases .
- Cytotoxicity profiling : Employ MTT or resazurin assays on cell lines (e.g., HEK293, HeLa) at varying concentrations (1–100 μM) to assess safety margins .
- Binding affinity tests : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with receptors or proteins .
Q. Q3. What analytical techniques are recommended for purity assessment and structural confirmation?
A3. Combine:
- Chromatography : HPLC (C18 column, acetonitrile/water gradient) or GC-MS for purity analysis .
- Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions; IR spectroscopy for functional group validation (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
- Mass spectrometry : High-resolution MS (HRMS) for molecular ion verification .
Advanced Research Questions
Q. Q4. How can structural analogs of this compound be systematically compared for SAR studies?
A4. Use a tiered approach:
Structural diversification : Modify the propyloxy side chain (e.g., branching, halogenation) or indan core (e.g., substituent position) .
Computational docking : Predict binding modes using software like AutoDock or Schrödinger to prioritize analogs .
In vitro validation : Compare IC₅₀ values, selectivity ratios, and pharmacokinetic properties (e.g., logP, solubility) .
In vivo efficacy : Test top candidates in disease models (e.g., inflammation or cancer) with dose-response profiling .
Q. Q5. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
A5. Address discrepancies via:
- Standardized protocols : Ensure consistent assay conditions (pH, buffer, temperature) and cell passage numbers .
- Batch variability checks : Compare compound purity (HPLC) and stereochemical integrity (chiral HPLC) across studies .
- Orthogonal assays : Validate results using independent methods (e.g., SPR vs. enzymatic activity assays) .
- Meta-analysis : Review literature for confounding factors (e.g., off-target effects in complex biological systems) .
Q. Q6. How can reaction conditions be optimized to scale up synthesis while minimizing impurities?
A6. Apply quality-by-design (QbD) principles:
- DoE (Design of Experiments) : Vary catalyst loading, solvent ratios, and temperature to identify critical parameters .
- In-line monitoring : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time impurity detection .
- Workup optimization : Implement liquid-liquid extraction or recrystallization (e.g., ethanol/water) to remove byproducts like unreacted indan precursors .
Q. Q7. What are the challenges in studying the compound’s stability under physiological conditions?
A7. Key challenges include:
- pH-dependent degradation : Carboxylic acid groups may undergo esterification or decarboxylation in acidic/basic environments. Use simulated gastric/intestinal fluids (USP methods) to assess stability .
- Photodegradation : Conduct light-exposure studies (ICH Q1B guidelines) with UV-Vis monitoring .
- Metabolite identification : LC-MS/MS to track degradation products in liver microsomes or plasma .
Q. Q8. How can computational modeling predict the compound’s interactions with biological targets?
A8. Combine:
- Molecular dynamics (MD) simulations : Analyze binding pocket flexibility (e.g., using GROMACS) .
- Free-energy calculations : MM-PBSA or FEP methods estimate binding affinities .
- Pharmacophore mapping : Identify critical interaction motifs (e.g., hydrogen bonds with catalytic residues) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
